Product packaging for 4,4'-Dithiobisphenylacetic Acid(Cat. No.:CAS No. 5325-76-8)

4,4'-Dithiobisphenylacetic Acid

Cat. No.: B015229
CAS No.: 5325-76-8
M. Wt: 334.4 g/mol
InChI Key: IMLDPTDOTIPGGL-UHFFFAOYSA-N
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Description

4,4'-Dithiobisphenylacetic Acid (CAS 5325-76-8) is a high-purity organic compound of significant interest in biochemical and microbiological research. With the molecular formula C 16 H 14 O 4 S 2 , this compound features a central disulfide bridge linking two phenylacetic acid groups, a structure critical for its properties and research applications . This chemical serves as a valuable tool for studying bacterial catabolic pathways. Phenylacetic acid (PAA) is a central intermediate in the microbial degradation of various aromatic compounds, a process essential for carbon cycling in nature . Researchers utilize this compound to investigate the specialized enzymes involved in the phenylacetic acid (paa) catabolic pathway, which is present in approximately 16% of sequenced bacterial genomes, including pathogens . Understanding this pathway provides insights into how bacteria survive on aromatic carbon sources in diverse environments. Furthermore, the compound's structure lends itself to explorations in antimicrobial activity. Related phenylacetic acid derivatives are known to exhibit properties that disrupt bacterial quorum sensing and biofilm formation . As such, this dimeric form is a candidate for developing new biochemical probes and agents aimed at modulating bacterial behavior and virulence, offering potential avenues for antimicrobial research. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4S2 B015229 4,4'-Dithiobisphenylacetic Acid CAS No. 5325-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[4-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c17-15(18)9-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDPTDOTIPGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)SSC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201358
Record name 2,2'-(Dithiobis(4,1-phenylene))diacetic acid
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5325-76-8
Record name 4,4'-Dithiobis(benzeneacetic acid)
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Record name NSC38071
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Record name 2,1-diyl)diacetic acid
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Record name 2,2'-(Dithiobis(4,1-phenylene))diacetic acid
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Record name 4,4'-DITHIOBIS(BENZENEACETIC ACID)
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Synthetic Methodologies and Chemical Transformations of 4,4 Dithiobisphenylacetic Acid

Synthetic Routes and Optimization Strategies

The primary route for the synthesis of 4,4'-dithiobisphenylacetic acid involves a two-step process: the synthesis of the thiol precursor, 4-mercaptophenylacetic acid, followed by its oxidative dimerization to the target disulfide.

A common method for preparing 4-mercaptophenylacetic acid begins with 4-aminophenylacetic acid. nih.gov This process involves the diazotization of the amino group, followed by a reaction with a xanthate salt and subsequent hydrolysis. The key steps are outlined below:

Diazotization: 4-aminophenylacetic acid is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. nih.gov

Xanthate Formation: The cold diazonium salt solution is then added to a solution of potassium ethyl xanthogenate. This reaction leads to the formation of a xanthogenate ester intermediate. nih.gov

Hydrolysis: The intermediate ester is hydrolyzed under basic conditions, typically using potassium hydroxide (B78521) in ethanol, followed by acidification to yield 4-mercaptophenylacetic acid. nih.gov

The subsequent and final step is the oxidation of 4-mercaptophenylacetic acid to this compound. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be optimized to maximize yield and purity. Several effective methods for the oxidation of thiols to disulfides are well-documented in the literature. odu.edutandfonline.comorganic-chemistry.org While the direct oxidation of 4-mercaptophenylacetic acid is not extensively detailed in the provided search results, general methods for thiol oxidation can be applied.

Table 1: Synthetic Methods for Thiol Oxidation to Disulfides
Oxidizing SystemCatalyst/ReagentSolventConditionsAdvantagesReference
Hydrogen PeroxideTetrabutylammonium iodide (TBAI)Solvent-free or WaterRoom TemperatureGreen, mild, high yields, short reaction times tandfonline.com
Chloramine-T (CAT)-Alkaline Medium15 °CExcellent yields, short reaction times, stable reagent acs.orgacs.org
Electrochemical Oxidation-Methanol (B129727)/Sodium MethoxideConstant current, 15 °CGood yields, simple workup tandfonline.com
Dimethyl Sulfoxide (DMSO)Dichlorodioxomolybdenum(VI)-Mild conditionsSelective and quantitative conversion organic-chemistry.org

Optimization of the synthesis of this compound would involve screening these and other oxidation methods to find the most efficient and environmentally benign conditions. Factors to consider include reaction time, temperature, cost and toxicity of reagents, and ease of product isolation.

Derivatization Pathways and Functional Group Transformations

The chemical structure of this compound offers two primary sites for derivatization: the carboxylic acid moieties and the disulfide linkage.

The carboxylic acid groups of this compound can be readily converted to esters and amides, allowing for the modulation of its physical and chemical properties.

Esterification: A widely used method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The equilibrium can be driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. masterorganicchemistry.com Other modern methods for esterification that avoid harsh acidic conditions have also been developed and could be applied. organic-chemistry.orgrsc.org

Amidation: The formation of amides from the carboxylic acid groups of this compound can be achieved through various coupling methods. This typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

The disulfide bond is a key functional group that can undergo reversible reduction and subsequent modification.

Reduction of the Disulfide Bond: The disulfide bridge in this compound can be cleaved to regenerate the corresponding thiol, 4-mercaptophenylacetic acid. This reduction is commonly performed using reducing agents such as dithiothreitol (B142953) (DTT). researchgate.netbroadpharm.com DTT is a strong reducing agent that efficiently reduces disulfide bonds to thiols. broadpharm.com The reaction proceeds through a two-step mechanism involving the formation of a mixed disulfide intermediate, which then cyclizes to form a stable six-membered ring, driving the reaction to completion. broadpharm.com

Alkylation of the Resulting Thiol: Once the disulfide bond is reduced, the resulting thiol groups of 4-mercaptophenylacetic acid can be alkylated. This is a common strategy in proteomics to prevent the re-formation of disulfide bonds. researchgate.netnih.gov Alkylating agents such as iodoacetic acid or iodoacetamide (B48618) are frequently used to cap the reactive sulfhydryl groups. researchgate.netmdpi.com This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the alkylating agent.

Mechanistic Insights into Synthesis and Reaction Kinetics

The synthesis and reactions of this compound are governed by well-understood chemical principles.

Mechanism of Thiol Oxidation: The oxidation of thiols to disulfides can proceed through several mechanisms depending on the oxidant used. nih.gov

Two-electron oxidation: This is a common pathway that can involve the formation of a sulfenic acid (RSOH) intermediate. The sulfenic acid then rapidly reacts with another thiol molecule to form the disulfide. nih.gov

One-electron oxidation: This pathway involves the formation of a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide. Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion (RS⁻) to form a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov

Kinetic studies on the oxidation of various alkanethiols by chloramine-T have shown a first-order dependence on both the oxidant and the thiol concentration, and a fractional-order dependence on the hydroxide ion concentration. acs.org The reaction rate is enhanced by electron-donating groups in the thiol, indicating an electrophilic attack by the oxidant. acs.org

Advanced Analytical Characterization of 4,4 Dithiobisphenylacetic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 4,4'-Dithiobisphenylacetic acid, providing detailed information about its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the aromatic rings and the methylene (B1212753) groups give rise to characteristic signals. The aromatic protons typically appear as a set of doublets due to ortho- and meta-coupling, consistent with a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the disulfide bridge and the carboxylic acid group. The two equivalent methylene groups (-CH₂-) adjacent to the carboxylic acid and the phenyl ring will produce a singlet. The acidic proton of the carboxylic acid group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For comparison, in the ¹H NMR spectrum of the related compound phenylacetic acid, the aromatic protons typically appear in the range of δ 7.2-7.4 ppm, and the methylene protons give a singlet at approximately δ 3.6 ppm. rsc.orghmdb.ca For this compound, the disulfide linkage would likely shift the signals of the adjacent aromatic protons downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. The carboxyl carbon signal is expected to appear significantly downfield, typically in the range of 170-180 ppm. The methylene carbon would have a signal around 40-45 ppm. The aromatic carbons would present a set of signals in the aromatic region (typically 120-140 ppm), with the carbon attached to the sulfur atom showing a distinct shift due to the disulfide bond.

For reference, the ¹³C NMR spectrum of phenylacetic acid shows the carboxyl carbon at approximately 178 ppm, the methylene carbon at around 41 ppm, and the aromatic carbons at various shifts between 127 and 134 ppm. hmdb.cahmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)175 - 180
Methylene (-CH₂-)~3.7 (s)40 - 45
Aromatic C-H (ortho to -S-S-)7.4 - 7.6 (d)128 - 132
Aromatic C-H (ortho to -CH₂COOH)7.2 - 7.4 (d)129 - 133
Aromatic C (ipso to -S-S-)-135 - 140
Aromatic C (ipso to -CH₂COOH)-132 - 136

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and bond vibrations present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The characteristic S-S disulfide bond stretch is often weak in the infrared spectrum and can be difficult to observe, but may appear in the 400-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the non-polar disulfide bond. The S-S stretching vibration gives a characteristic and often strong signal in the Raman spectrum, typically in the range of 500-550 cm⁻¹. This makes Raman spectroscopy a complementary and powerful tool for confirming the presence of the disulfide linkage in this compound. The aromatic ring vibrations also give rise to strong Raman signals.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2900-3000Strong
C=O stretch (carboxylic acid)~1700 (strong)Moderate
Aromatic C=C stretch1450-1600Strong
S-S stretch400-500 (weak)500-550 (strong)

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can be used to determine the exact molecular formula. The fragmentation pattern is also highly informative. Common fragmentation pathways would include the cleavage of the disulfide bond, leading to fragments corresponding to the thiophenylacetic acid radical. Another characteristic fragmentation would be the loss of the carboxyl group (-COOH) or water (H₂O).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing this compound in complex mixtures, allowing for its separation from impurities and other components before mass analysis. The use of electrospray ionization (ESI) is common for such non-volatile compounds, and both positive and negative ion modes can be employed to obtain comprehensive data.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic compounds like this compound.

A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the pH and suppress the ionization of the carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution may be employed to achieve better separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the phenyl rings provide strong chromophores. The wavelength of detection would be set to a λmax of the compound, likely around 254 nm. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 3: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids

Parameter Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and disulfide functionalities.

To make the compound amenable to GC analysis, a derivatization step is typically required. The carboxylic acid groups can be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the more volatile methyl ester. This derivatized product can then be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Surface and Morphological Characterization of Assembled Structures

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for visualizing surfaces at the nanoscale. It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface. This interaction allows for the generation of a three-dimensional topographic map of the surface with high resolution.

In the context of this compound SAMs on gold, AFM is employed to assess the morphology, uniformity, and presence of any defects in the monolayer. Researchers can visualize the grain structure of the underlying gold substrate and how the self-assembled monolayer conforms to it. Key parameters derived from AFM analysis include surface roughness, which quantifies the vertical variations in the surface topography.

Research Findings:

Studies on aromatic dithiol SAMs, which share structural similarities with this compound, have shown that the morphology of the underlying gold substrate significantly influences the structure of the resulting monolayer. For instance, gold substrates produced by template stripping, which have larger grains and shallower grain boundaries, tend to promote the formation of more ordered SAMs.

AFM imaging can reveal the presence of features such as etch pits or vacancy islands on the gold surface after the formation of the SAM. These are depressions in the gold surface that are a single atomic step deep. The size and density of these features can provide insights into the packing and ordering of the molecules within the monolayer. While highly ordered domains are common for simpler alkanethiols, aromatic dithiols like this compound may form less-ordered or even amorphous layers, a characteristic that AFM can effectively probe.

The following table summarizes typical surface roughness data obtained from AFM analysis of self-assembled monolayers on gold, providing a reference for what can be expected for systems involving this compound.

SampleRoughness ParameterValue (nm)
Bare Gold SubstrateRa (Mean Roughness)~0.5 - 1.5
Aromatic Dithiol SAM on GoldRa (Mean Roughness)~0.8 - 2.0
Bare Gold SubstrateRq (RMS Roughness)~0.6 - 1.8
Aromatic Dithiol SAM on GoldRq (RMS Roughness)~1.0 - 2.5

Table 1: Representative AFM surface roughness data for bare gold and aromatic dithiol self-assembled monolayers. The exact values for this compound would depend on the specific preparation conditions of the gold substrate and the self-assembly process.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including their thickness and refractive index. It measures the change in the polarization state of light upon reflection from a sample surface. By analyzing these changes, one can build a model of the surface structure, including the thickness of the molecular layer.

For this compound SAMs, ellipsometry is a crucial tool for confirming the formation of a monolayer and for quantifying its average thickness across the sample. This information is complementary to the localized topographical data provided by AFM.

Research Findings:

The thickness of a self-assembled monolayer is a critical parameter that depends on the length of the molecule and its orientation on the surface. For aromatic dithiols, the molecules can adopt various configurations, including lying flat on the surface or standing upright, which will result in different layer thicknesses.

Ellipsometric studies on similar carboxy-terminated aromatic thiols have been used to monitor the formation of the monolayer in real-time and to assess its stability under different conditions. The measured thickness provides strong evidence for the successful assembly of the molecules on the gold surface. For instance, the formation of a film with a thickness consistent with the molecular length of this compound in a relatively upright orientation would indicate successful SAM formation.

The following table presents typical ellipsometric thickness and refractive index data for self-assembled monolayers on gold, offering a comparative basis for the characterization of this compound films.

Monolayer SystemMeasured Thickness (Å)Refractive Index (at 632.8 nm)
Alkanethiol SAM (e.g., C16)~20 - 25~1.45
Aromatic Monothiol SAM~8 - 15~1.50 - 1.55
Aromatic Dithiol SAM (expected)~10 - 20~1.50 - 1.60

Table 2: Illustrative ellipsometry data for different types of self-assembled monolayers on gold. The thickness of a this compound monolayer would be expected to fall within the range for aromatic dithiols, depending on the molecular orientation.

Supramolecular Assembly and Nanostructure Formation with 4,4 Dithiobisphenylacetic Acid

Principles Governing Self-Assembly in Dithio-Containing Systems

The self-assembly of molecules containing disulfide or thiol groups is a cornerstone of bottom-up nanofabrication. The primary driving force behind the organization of dithio-containing systems on certain surfaces is the strong, specific interaction between sulfur and the substrate. For instance, the affinity of sulfur for gold is a well-established phenomenon, leading to the spontaneous formation of a stable gold-sulfur (Au-S) bond. This interaction is the foundation upon which self-assembled monolayers (SAMs) are built.

Van der Waals Forces: The aromatic phenyl rings in 4,4'-Dithiobisphenylacetic Acid contribute significantly to the stability of the assembled structure through van der Waals interactions. These forces, although individually weak, become substantial when summed over the entire molecule and between adjacent molecules in a closely packed assembly.

π-π Stacking: The planar phenyl rings can interact through π-π stacking, a non-covalent interaction that is crucial in ordering aromatic molecules. This stacking arrangement influences the orientation and packing density of the molecules within the supramolecular structure.

Hydrogen Bonding: The carboxylic acid moieties (-COOH) at the termini of the molecule are capable of forming strong hydrogen bonds. These directional interactions play a pivotal role in dictating the in-plane ordering and the formation of extended networks, leading to more complex and hierarchical structures.

The balance of these forces—the strong sulfur-metal bond, the collective van der Waals interactions, the directional π-π stacking, and the specific hydrogen bonding—determines the final, thermodynamically stable supramolecular architecture.

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular films that form spontaneously on a solid surface. The fabrication of SAMs from this compound typically involves the immersion of a clean, reactive substrate into a dilute solution of the molecule.

SAM Formation on Metallic Surfaces

Gold is the most common substrate for forming SAMs from thiol- and dithiol-containing molecules due to its relative inertness and the strong, well-defined Au-S bond. When a gold substrate is exposed to a solution of this compound, the disulfide bond can cleave, allowing the sulfur atoms to form covalent bonds with the gold surface. This process leads to the formation of a dense, organized monolayer.

The formation of the SAM is a dynamic process that involves an initial, rapid adsorption of molecules onto the surface, followed by a slower reorganization phase. During this reorganization, the molecules adjust their positions and orientations to maximize intermolecular interactions and achieve a more ordered, thermodynamically favorable state.

The quality and structure of the resulting SAM are influenced by several factors:

FactorInfluence on SAM Formation
Substrate Cleanliness A pristine, atomically flat substrate is crucial for the formation of a well-ordered monolayer.
Solvent The choice of solvent can affect the solubility of the molecule and the kinetics of SAM formation.
Concentration The concentration of the dithiol solution can influence the packing density and ordering of the monolayer.
Immersion Time Longer immersion times generally lead to more ordered and stable SAMs as they allow for complete self-organization.
Temperature Temperature can affect the kinetics of assembly and the final structure of the monolayer.

Table 1: Factors Influencing the Formation of this compound SAMs. This interactive table summarizes the key experimental parameters that can be tuned to control the quality of the self-assembled monolayer.

Characterization of these monolayers is performed using a suite of surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface and the nature of the sulfur-gold bond. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide real-space images of the monolayer, revealing its packing arrangement, domain structure, and the presence of any defects. Infrared Spectroscopy (IR) and Raman Spectroscopy can provide information about the orientation and conformation of the molecules within the SAM.

Tailoring Surface Properties via Monolayer Assembly

The formation of a this compound SAM on a surface dramatically alters its properties. The exposed carboxylic acid groups impart a hydrophilic and negatively charged character to the surface. This ability to functionalize a surface with specific chemical groups is a key advantage of using SAMs.

The tailored surface can then be used for a variety of applications. For example, the carboxylic acid groups can be further functionalized through covalent coupling reactions, allowing for the attachment of biomolecules, polymers, or other nanoparticles. This opens up possibilities for the development of biosensors, platforms for controlled cell growth, and components for molecular electronics. The ability to control the surface chemistry at the molecular level is a powerful tool in materials science and nanotechnology.

Controlled Self-Assembly of Dithiobisphenylacetic Acid into Hierarchical Structures

Beyond the formation of two-dimensional SAMs, this compound has the potential to self-assemble into more complex, three-dimensional hierarchical structures. This process is driven by the same set of intermolecular interactions but under different experimental conditions, such as changes in solvent, pH, or temperature.

The presence of two carboxylic acid groups on a relatively rigid molecular backbone is a key feature that can drive the formation of extended networks through hydrogen bonding. For instance, in solution or at the solid-liquid interface, molecules of this compound can form hydrogen-bonded dimers or linear chains. These primary structures can then further assemble into more complex architectures like sheets, fibers, or even hollow spheres.

The controlled precipitation or crystallization of this compound from a solution can lead to the formation of well-defined micro- or nanostructures. The morphology of these structures is highly dependent on the conditions of their formation. For example, slow evaporation of a solvent might favor the growth of crystalline needles, while rapid precipitation might lead to amorphous aggregates.

Influence of Molecular Design on Supramolecular Architectures

The specific molecular design of this compound is the ultimate determinant of the supramolecular architectures it can form. Each component of the molecule plays a distinct role:

Disulfide Linkage: This central feature provides the anchoring capability to metallic surfaces. Its flexibility also allows for conformational adjustments during the self-assembly process.

Phenyl Rings: The two phenyl rings provide rigidity to the molecular backbone and are crucial for the stabilizing van der Waals and π-π stacking interactions. Their presence influences the packing density and orientation of the molecules in an assembly.

Acetic Acid Groups: The terminal carboxylic acid groups are the primary drivers for the formation of extended hydrogen-bonded networks. Their position and acidity dictate the geometry and strength of these interactions, which are fundamental to the formation of hierarchical structures.

The interplay between the rigid aromatic core and the flexible, functional end-groups allows for a rich variety of self-assembly behaviors. By subtly modifying the molecular structure, for instance by changing the length of the spacer between the phenyl ring and the carboxylic acid, or by introducing substituents on the phenyl rings, it is possible to tune the resulting supramolecular architectures. This "molecular engineering" approach is a powerful strategy for designing new materials with desired properties and functionalities.

Applications of 4,4 Dithiobisphenylacetic Acid in Advanced Functional Materials

Polymer Chemistry and Macromolecular Systems

The dicarboxylic acid nature of 4,4'-Dithiobisphenylacetic acid allows for its integration into various polymer architectures, either as a monomer in the main chain or as a functional group on the side chains. This versatility enables the design of polymers with unique properties and functionalities.

Incorporation into Polymer Backbones and Side Chains

This compound can be utilized as a diacid monomer in polycondensation reactions with various diamines or diols to synthesize polyesters and polyamides. The incorporation of this monomer introduces disulfide linkages directly into the polymer backbone. This is a crucial feature for designing polymers with specific degradation and recycling capabilities. For instance, in polyamide synthesis, this compound can react with aromatic diamines to form high-performance polyamides. While specific studies on polyamides derived from this compound are limited, research on similar aromatic diacids demonstrates the feasibility of producing thermally stable and amorphous polymers with good solubility in polar aprotic solvents.

The disulfide bond in the backbone of these polymers is susceptible to cleavage by reducing agents, which allows for the controlled degradation of the polymer chain. This property is highly desirable in applications such as drug delivery and temporary biomaterials. Furthermore, the introduction of disulfide bonds into the side chains of polymers can be achieved through various chemical modifications, offering another avenue for creating functional materials. This approach allows for the attachment of other molecules or the formation of cross-linked networks through thiol-disulfide exchange reactions. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeMonomer/Functional GroupPotential Properties
PolyamideThis compound (diacid monomer)Thermally stable, amorphous, redox-degradable
PolyesterThis compound (diacid monomer)Biodegradable, potential for recyclability
Side-chain functionalized polymerThis compound derivativeSites for cross-linking, conjugation of biomolecules

Role in Cross-linked Networks and Hydrogel Systems

The disulfide bond within this compound makes it an excellent candidate for use as a cross-linking agent in the formation of polymer networks and hydrogels. These cross-linked structures can exhibit "smart" behavior, responding to specific environmental stimuli.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Redox-responsive hydrogels, in particular, can be designed to swell or degrade in the presence of reducing or oxidizing agents. By incorporating this compound or its derivatives as cross-linkers, hydrogels can be created where the disulfide bonds act as the cleavable linkages. nih.govnih.gov For example, a hydrogel can be formed by reacting a polymer with thiol groups with a cross-linker containing disulfide bonds. The resulting hydrogel will be stable under normal conditions but will degrade upon exposure to a reducing environment, such as the intracellular environment which has a high concentration of glutathione, a natural reducing agent. nih.gov

This on-demand degradation is highly valuable for applications in controlled drug delivery, where the drug can be released at a specific target site. The mechanical properties of these hydrogels, such as their stiffness, can also be tuned by controlling the cross-linking density. nih.gov

Synthesis of Degradable and Recyclable Polymer Materials

The presence of the cleavable disulfide bond in this compound is a key feature for the development of degradable and recyclable polymers. Traditional polymers persist in the environment for long periods, leading to significant pollution. Polymers synthesized with disulfide linkages in their backbone can be designed to degrade under specific conditions, breaking down into smaller, less harmful molecules. nih.gov

The degradation process is typically triggered by a reducing agent, which cleaves the disulfide bonds. This allows for the controlled breakdown of the polymer. Furthermore, the degradation products, which would include the original monomer or its derivatives, could potentially be recovered and used to re-synthesize the polymer, creating a closed-loop recycling system. This concept of chemical recycling is a promising strategy for a more sustainable polymer economy. Research into polymers with dynamic covalent bonds, such as disulfide bonds, has shown that these materials can be reprocessed and repaired, extending their lifetime and reducing waste. nih.govdigitellinc.com

Design and Development of Responsive Materials

Stimuli-responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as pH, temperature, light, or chemical agents. The disulfide bond in this compound makes it an ideal component for creating redox-responsive materials.

These materials can be designed to undergo a variety of changes upon redox stimulation, including changes in solubility, shape, or the release of an encapsulated substance. For example, a polymer that is insoluble in a particular solvent could be made soluble upon cleavage of its disulfide cross-links. This principle can be applied to create sensors, actuators, and controlled-release systems.

In the context of drug delivery, a nanoparticle or micelle could be constructed from a polymer containing this compound. The therapeutic agent would be encapsulated within this carrier. When the carrier reaches a target site with a high concentration of reducing agents (e.g., a tumor), the disulfide bonds would break, leading to the disassembly of the carrier and the release of the drug. nih.gov This targeted delivery approach can increase the efficacy of the treatment while reducing side effects.

Integration into Composite Materials and Nanocomposites

Composite materials and nanocomposites are formed by combining two or more materials with different properties to create a new material with enhanced performance. This compound can be used to functionalize the surface of nanoparticles or other reinforcing materials before they are incorporated into a polymer matrix.

The carboxylic acid groups of this compound can be used to attach the molecule to the surface of materials like silica, titania, or carbon nanotubes. This surface modification can improve the dispersion of the nanofillers within the polymer matrix and enhance the interfacial adhesion between the filler and the polymer. The exposed disulfide bond can then serve as a reactive site for further functionalization or for creating a responsive interface.

For example, nanoparticles functionalized with this compound could be incorporated into a polymer matrix. The disulfide bonds at the interface could be cleaved to trigger a change in the material's properties, such as its mechanical strength or conductivity. This approach could be used to create self-healing materials, where the cleavage and reformation of disulfide bonds at the interface can repair damage. While specific research on using this compound for this purpose is emerging, the principles of using similar functional molecules are well-established in the field of nanocomposites.

Theoretical and Computational Investigations of 4,4 Dithiobisphenylacetic Acid

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and chemical reactivity of a molecule from first principles. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.govnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

For 4,4'-Dithiobisphenylacetic Acid, DFT would be employed to perform geometry optimization, where the lowest energy arrangement of the atoms is determined. nih.gov This provides crucial information on bond lengths, bond angles, and dihedral angles, particularly around the disulfide bond and the phenylacetic acid moieties.

Furthermore, DFT calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in similar aromatic systems, the HOMO is often localized on the electron-rich phenyl rings and the sulfur atoms, while the LUMO may be distributed over the carboxylic acid groups. nih.gov

Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrostatic interactions, and various reactivity descriptors like electronegativity, chemical hardness, and softness. nih.gov

To illustrate the type of data obtained from DFT calculations, a hypothetical table of electronic properties for this compound is presented below.

PropertyHypothetical ValueUnit
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.4eV
Dipole Moment2.5Debye
Ionization Potential6.2eV
Electron Affinity1.8eV

This table is for illustrative purposes only and is based on typical values for similar organic molecules.

Ab Initio and Semi-Empirical Methods

Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters, offering high accuracy. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate descriptions of the electronic structure. For a molecule of the size of this compound, these methods, particularly the more accurate ones, can be computationally expensive. They are often used to benchmark results from less demanding methods like DFT. Ab initio calculations would be particularly useful for obtaining a precise understanding of the disulfide bond's nature and the electronic interactions between the two phenylacetic acid units. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT and ab initio methods, they are much faster and can be applied to very large systems or for preliminary, high-throughput screening of molecular properties.

Molecular Modeling and Simulation of Conformational Dynamics

The flexibility of the disulfide bond and the rotational freedom of the phenyl rings and acetic acid side chains mean that this compound can exist in multiple conformations. Molecular modeling and simulation are essential tools for exploring this conformational landscape.

A recent study on 4,4'-dibromodiphenyl disulfide using high-level DFT calculations revealed a preference for a conformer where the phenyl rings are in a sliding arrangement during S-S rotation, which is stabilized by π-π interactions enhanced by the bromine substituents. researchgate.net A similar approach for this compound would likely reveal how the carboxylic acid groups influence the conformational preferences through intramolecular hydrogen bonding or steric effects.

Computational Studies of Self-Assembly Mechanisms and Intermolecular Interactions

The presence of carboxylic acid groups in this compound suggests a strong potential for self-assembly through hydrogen bonding. Computational studies are invaluable for understanding the mechanisms and driving forces behind these processes.

Molecular dynamics and Monte Carlo simulations are powerful techniques for modeling the self-assembly of molecules. acs.org For instance, simulations of benzenedicarboxylic acids have shown how the position of the carboxylic groups influences the formation of highly ordered supramolecular structures. acs.org For this compound, simulations could predict how the molecules arrange themselves in two or three dimensions, potentially forming structures like linear chains, sheets, or more complex networks. These simulations would reveal the key intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups and π-π stacking between the phenyl rings, that stabilize the self-assembled structures.

The strength of these interactions can be quantified using computational methods. For example, the binding energy between two molecules in a dimer can be calculated using DFT to assess the stability of the hydrogen-bonded motifs. The following table provides a hypothetical example of such calculated interaction energies.

Interaction TypeHypothetical Binding EnergyUnit
Carboxylic Acid Dimer (Hydrogen Bonding)-15kcal/mol
Phenyl Ring Stacking (π-π Interaction)-3.5kcal/mol

This table is for illustrative purposes only and is based on typical values for similar intermolecular interactions.

Prediction of Material Properties and Design Parameters

A key advantage of computational modeling is its ability to predict the properties of materials before they are synthesized. For materials based on this compound, computational methods can provide valuable design parameters.

For instance, the electronic properties calculated with DFT, such as the HOMO-LUMO gap, can be used to predict the optical and electronic properties of materials derived from this molecule. This is particularly relevant for applications in organic electronics.

Molecular dynamics simulations can be used to predict mechanical properties of self-assembled structures. By applying virtual stress or strain to a simulated material, one can calculate parameters like the Young's modulus, which describes the material's stiffness. Furthermore, simulations can provide insights into the thermal stability of the material by observing its structural integrity at different temperatures.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with specific properties, can also be developed. mdpi.com By building a QSAR model based on a dataset of similar molecules with known properties, it would be possible to predict various characteristics of this compound and its derivatives, aiding in the design of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing enantiomerically pure 4,4'-Dithiobisphenylacetic Acid?

  • Methodological Answer : The compound is synthesized via oxidation of enantiomerically pure (−)-2-mercaptophenylacetic acid using hydrogen peroxide in acetic acid. To ensure enantiomeric purity, start with chirally resolved precursors and monitor optical rotation ([α]D). Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate purity. For example, (−)-2-mercaptophenylacetic acid (R-configuration) oxidizes to (−)-4,4'-Dithiobisphenylacetic Acid (R,R-configuration), confirmed by CD maxima at 225–245 nm .

Q. How can researchers confirm the absolute configuration of this compound experimentally?

  • Methodological Answer : Combine CD spectroscopy with optical rotatory dispersion (ORD) measurements down to 300 nm. Compare the Cotton effects (CEs) of the compound to those of configurationally resolved analogs (e.g., (+)-2,2'-dithiobispropionic acid, R,R-configuration). Chemical correlation via reduction/oxidation pathways (e.g., reducing the disulfide bond to thiols of known configuration) provides additional validation .

Q. What are the primary spectroscopic techniques for characterizing the disulfide bond stability of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to track disulfide bond integrity under varying pH and redox conditions. Ultraviolet-visible (UV-Vis) spectroscopy monitors absorbance peaks near 250 nm (S-S chromophore). For dynamic studies, employ time-resolved spectroscopy to assess redox stability in simulated biological environments .

Advanced Research Questions

Q. How should researchers resolve contradictions in solvent-dependent chiroptical data for this compound?

  • Methodological Answer : Perform multi-solvent CD/ORD studies (e.g., ethanol vs. chloroform) to identify solvent-polarity effects on rotational shifts. Computational modeling (e.g., density functional theory, DFT) rationalizes solvent interactions with the carboxyl and disulfide moieties. Cross-validate with X-ray crystallography to correlate solid-state and solution-phase configurations .

Q. What experimental strategies optimize the redox stability of this compound in biological systems?

  • Methodological Answer : Design anaerobic experiments to prevent disulfide bond reduction. Use buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Monitor redox potential via cyclic voltammetry and validate stability using liquid chromatography-mass spectrometry (LC-MS). For in vitro studies, incorporate antioxidants like glutathione to mimic physiological conditions .

Q. How can researchers validate the reproducibility of chiroptical measurements across laboratories?

  • Methodological Answer : Standardize solvent preparation (e.g., anhydrous ethanol, degassed chloroform), temperature control (±0.1°C), and instrument calibration. Use reference compounds (e.g., (+)-camphorsulfonic acid) with known CE values. Conduct inter-laboratory round-robin tests and publish detailed protocols for solvent handling and data normalization .

Data Analysis & Experimental Design

Q. What statistical approaches address variability in disulfide bond reactivity studies?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate environmental factors (pH, temperature) with disulfide bond kinetics. Use Arrhenius plots to model temperature-dependent redox behavior. For biological assays, employ dose-response curves to quantify threshold stability limits .

Q. How to design experiments isolating diastereomers of this compound for structure-activity studies?

  • Methodological Answer : Utilize diastereomeric salt formation with chiral amines (e.g., (−)-quinine), followed by fractional crystallization. Validate isolation efficiency via X-ray crystallography and differential scanning calorimetry (DSC). For activity studies, compare diastereomers’ antioxidant or ligand-binding properties using isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.